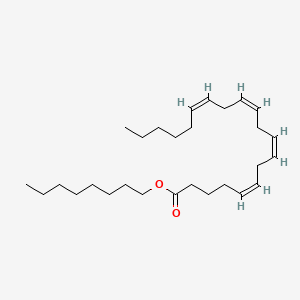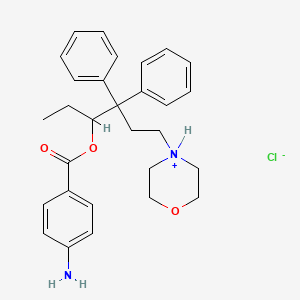![molecular formula C11H9ClN4O4 B13767074 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione CAS No. 5193-92-0](/img/structure/B13767074.png)
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione typically involves multiple steps. One common method includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . This is followed by further substitution reactions to introduce the 2-chloro-6-nitrophenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Common reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Aplicaciones Científicas De Investigación
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-2,4-diaminopyrimidine: A precursor in the synthesis of the compound.
2-chloro-6-nitrophenyl derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a 2-chloro-6-nitrophenyl group makes it a valuable compound for further research and development .
Propiedades
Número CAS |
5193-92-0 |
|---|---|
Fórmula molecular |
C11H9ClN4O4 |
Peso molecular |
296.66 g/mol |
Nombre IUPAC |
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9ClN4O4/c12-7-2-1-3-8(16(19)20)6(7)5-13-9-4-10(17)15-11(18)14-9/h1-4H,5H2,(H3,13,14,15,17,18) |
Clave InChI |
TZDQNVYJEWYSSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CNC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)





![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)


![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)


